molecular formula C11H13ClFN B11742804 1-(4-Chloro-3-fluorophenyl)cyclopentanamine

1-(4-Chloro-3-fluorophenyl)cyclopentanamine

Cat. No.: B11742804
M. Wt: 213.68 g/mol
InChI Key: JWHMJLLHYYXNNA-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13ClFN and a molecular weight of 213.68 g/mol. It is characterized by a cyclopentane ring attached to a phenyl group substituted with chlorine and fluorine atoms. This compound is primarily used as a research chemical and serves as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-fluorophenyl)cyclopentanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)cyclopentanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation Reactions: Formation of imines or other oxidized derivatives.

    Reduction Reactions: Formation of secondary amines or other reduced derivatives.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

    1-(3-Chloro-4-fluorophenyl)cyclopentanamine: Similar structure with chlorine and fluorine atoms in different positions.

    1-(3-Fluorophenyl)cyclopentanamine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness: 1-(4-Chloro-3-fluorophenyl)cyclopentanamine is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in various chemical syntheses and research applications.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13ClFN/c12-9-4-3-8(7-10(9)13)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

InChI Key

JWHMJLLHYYXNNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=C(C=C2)Cl)F)N

Origin of Product

United States

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